Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate

Description

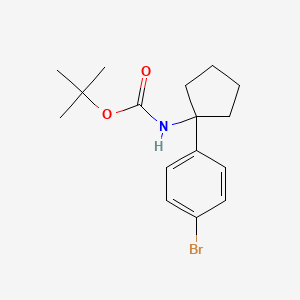

Tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 4-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is part of a broader class of tert-butyl carbamates, which are widely used in organic synthesis and medicinal chemistry due to their stability and versatility in protecting amine functionalities during multi-step reactions .

Properties

Molecular Formula |

C16H22BrNO2 |

|---|---|

Molecular Weight |

340.25 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclopentyl]carbamate |

InChI |

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-16(10-4-5-11-16)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,19) |

InChI Key |

CUMQTXYCRBJKTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate typically involves the reaction of 4-bromophenylcyclopentylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the carbamate group.

Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: C₁₄H₁₈BrNO₂

- Molecular Weight : 312.2 g/mol

- Key Functional Groups :

- A cyclopropane ring fused to a 4-bromophenyl group.

- A Boc group (–NHCO₂C(CH₃)₃) attached to the cyclopropane nitrogen.

Synthesis :

The compound is synthesized via photocycloaddition reactions or transition metal-catalyzed coupling methods. For example, cyclopropane-containing carbamates are often prepared using iridium-based photocatalysts under visible light, followed by purification via flash chromatography .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues

Cyclopropane vs. Cyclobutane Derivatives

Key Insight : Cyclopropane derivatives exhibit higher ring strain, enhancing their reactivity in ring-opening reactions compared to cyclobutane analogues.

Substituent Variations

Key Insight : Bromine substituents enhance electrophilicity and participation in Suzuki-Miyaura couplings, whereas fluorine improves metabolic stability in drug candidates .

Stereochemical Variants

Key Insight : Stereochemistry critically impacts biological activity; enantiomers may exhibit divergent pharmacokinetic profiles .

Physicochemical Properties

Key Insight : Bromine’s hydrophobicity increases LogP compared to chlorine or methoxy groups, reducing aqueous solubility .

Biological Activity

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a cyclopentyl moiety, which is further substituted with a 4-bromophenyl group and a carbamate functional group. The synthesis typically involves the reaction of cyclopentyl amine with tert-butyl chloroformate and 4-bromobenzene, leading to the formation of the carbamate derivative.

This compound exhibits several biological activities, primarily through its interaction with various molecular targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies highlight potential neuroprotective properties, suggesting that this compound may mitigate oxidative stress in neuronal cells, providing a basis for its application in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as indicated by reduced levels of pro-inflammatory cytokines in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines |

Detailed Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited IC50 values in the micromolar range against various human cancer cell lines, indicating significant anticancer activity .

- Neuroprotective Mechanism : In vitro studies demonstrated that the compound could reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .

- Inflammatory Response : In models of inflammation, treatment with this compound led to a significant reduction in the expression of TNF-alpha and IL-6, highlighting its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.